![molecular formula C23H16FN3OS B2749198 2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-16-2](/img/structure/B2749198.png)
2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been achieved by constructing a 2-aminopyrimidine unit linked to the indole ring . A method for the synthesis of a similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been developed .Molecular Structure Analysis
The electronic and spatial structure of a similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been studied both theoretically and experimentally .Chemical Reactions Analysis
Indole derivatives have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . A regioselective Sonogashira cyclization reaction was carried out in the presence of CuI as a catalyst to obtain a similar compound .Aplicaciones Científicas De Investigación
Molecular Structure and Docking Studies
- Ivashchenko et al. (2019) conducted a study on the synthesis and molecular structure of a similar compound, evaluating its potential as a new inhibitor of hepatitis B. The study highlighted the compound's nanomolar inhibitory activity against the Hepatitis B virus (HBV) in vitro, suggesting its potential application in antiviral research (Ivashchenko et al., 2019).
Antiproliferative Activity
- Liu et al. (2019) investigated a compound with structural similarities for its antiproliferative activity against several cancer cell lines, including HT-29, A549, and MKN45. The compound exhibited distinct effective inhibition on the proliferation of these cell lines, indicating its potential use in cancer research (Liu et al., 2019).
Synthesis and Biological Activity
- Gorle et al. (2016) reported on the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives, including a series of compounds prepared from an intermediate compound similar to the one . These compounds were tested for larvicidal activity, showing significant activity against third instar larvae, which could imply potential applications in pest control or as a model for developing new insecticidal agents (Gorle et al., 2016).
Anticancer Agents
- Hosamani et al. (2015) synthesized new fluorinated coumarin–pyrimidine hybrids under microwave-irradiation, which were evaluated for their anticancer activity against human lung carcinoma (A-549) and adenocarcinoma mammary gland (MDA-MB-231) cell lines. Some compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents (Hosamani et al., 2015).
Antitubercular Agents
- Reddy et al. (2015) designed and synthesized benzocoumarin-pyrimidine hybrids, evaluating them for antitubercular activity. The study revealed potent activity against the M.tb H37Rv strain, indicating these compounds' potential in developing new antitubercular agents (Reddy et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been found to have high anti-tumor activity . They have been evaluated against various cell lines such as Hela, A549, HepG2, and MCF-7 .
Mode of Action
It is suggested that similar compounds interact with their targets in a dose-dependent manner, inhibiting proliferation and cytolytic activity .
Biochemical Pathways
Similar compounds have been found to inhibit the proliferations of various cell lines in a dose-dependent manner . This suggests that they may affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds have shown moderate to excellent antiproliferative activity against various cancer cells .
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-phenyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3OS/c24-18-12-6-4-8-15(18)14-29-23-26-20-17-11-5-7-13-19(17)25-21(20)22(28)27(23)16-9-2-1-3-10-16/h1-13,25H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVKBBPJUOAZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2749115.png)


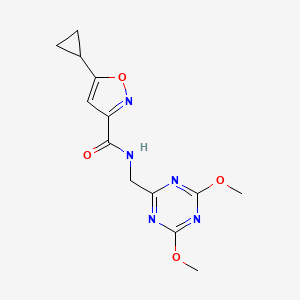
![N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2749123.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749126.png)
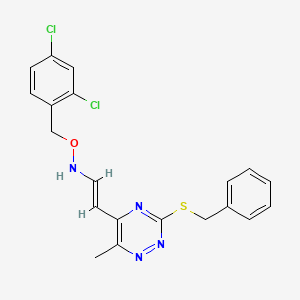
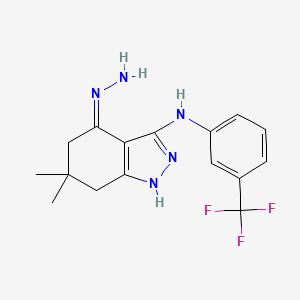
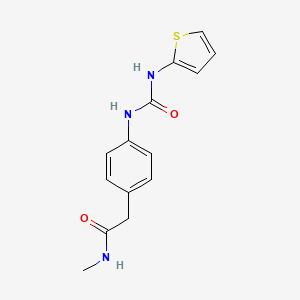
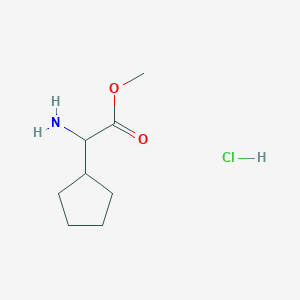
![(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2749132.png)
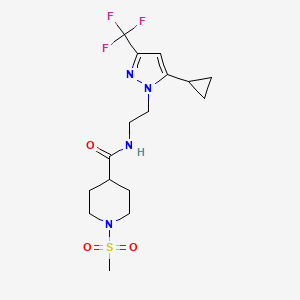
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2749134.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2749138.png)